15-oxo-11Z,13E-eicosadienoic acid

Catalog No.
S1479745
CAS No.
M.F
C20H34O3
M. Wt
322.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-oxo-11Z,13E-eicosadienoic acid

Product Name

15-oxo-11Z,13E-eicosadienoic acid

IUPAC Name

(11Z,13E)-15-oxoicosa-11,13-dienoic acid

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+

InChI Key

QZCMHXPXGACWLJ-QWAPPMFBSA-N

SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Synonyms

15-KEDE

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCCCC(=O)O

15-oxo-11Z,13E-eicosadienoic acid is an oxo fatty acid, specifically categorized as an oxoeicosadienoic acid. It is a metabolite that arises from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This compound is integral to various biological processes, including inflammation and cellular signaling, and is recognized for its structural characteristics that include a double bond configuration at the 11Z and 13E positions and an oxo group at the 15th carbon.

The mechanism of action of 15-oxo-EDE remains unclear. However, some studies suggest it might modulate the activity of enzymes involved in inflammation []. Further research is needed to elucidate its specific role in biological systems.

No data is currently available on the safety or hazards associated with 15-oxo-EDE. As research progresses, more information on its potential toxicity and other safety concerns may become available.

Limitations and Future Directions

Research on 15-oxo-EDE is in its early stages. More studies are needed to understand its:

  • Biosynthesis pathways
  • Biological functions (specifically its role in inflammation and immunity)
  • Interactions with other molecules
  • Physical and chemical properties
  • Safety profile

Identification and Properties

15-oxo-11Z,13E-eicosadienoic acid, also known as 15-keto-11Z,13E-eicosadienoic acid and 15-oxoEDE, is a naturally occurring fatty acid with the formula C₂₀H₃₄O₃. It belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. 15-oxo-11Z,13E-eicosadienoic acid has been identified in various marine organisms, including microalgae and dinoflagellates. [, ]

Potential Biological Activities

While the specific biological functions of 15-oxo-11Z,13E-eicosadienoic acid remain under investigation, some studies suggest potential roles in various biological processes:

  • Antibacterial activity

    Research suggests that 15-oxo-11Z,13E-eicosadienoic acid may exhibit antibacterial properties against certain bacterial strains. However, further studies are needed to elucidate the mechanisms and potential applications of this activity. []

  • Signaling pathways

    15-oxo-11Z,13E-eicosadienoic acid might be involved in modulating cellular signaling pathways, potentially influencing processes like inflammation and cell proliferation. However, the specific pathways and mechanisms require further exploration. []

Current Research Limitations

  • Establish the detailed biological functions and mechanisms of action.
  • Evaluate the potential therapeutic or pharmacological applications.
  • Investigate the safety and efficacy of 15-oxo-11Z,13E-eicosadienoic acid in various contexts.

  • Oxidation: This compound can undergo further oxidation, leading to more oxidized derivatives.
  • Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
  • Substitution: The oxo group can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
  • Substitution: Various nucleophiles can be employed under acidic or basic conditions.

Major Products Formed

  • From Oxidation: More oxidized fatty acids.
  • From Reduction: 15-hydroxy-11Z,13E-eicosadienoic acid.
  • From Substitution: Various substituted eicosadienoic acids depending on the nucleophile used.

15-oxo-11Z,13E-eicosadienoic acid exhibits significant biological activity, particularly in its interaction with enzymes involved in inflammatory processes. It has been shown to inhibit 5-lipoxygenase (5-LO) from RBL-1 cells with an IC50 of 55 µM, which indicates its potential role in modulating inflammatory responses by reducing leukotriene production . This compound's involvement in the lipoxygenase pathway underscores its relevance in metabolic pathways related to inflammation.

Synthetic Routes and Reaction Conditions

The synthesis of 15-oxo-11Z,13E-eicosadienoic acid is primarily achieved through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. Various oxidizing agents can be utilized, including potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure selective formation of the oxo group at the 15th position.

Industrial Production Methods

While specific industrial methods for large-scale production are not extensively documented, the general approach involves oxidation reactions optimized for yield and purity. This often includes purification steps such as chromatography to isolate the desired compound.

15-oxo-11Z,13E-eicosadienoic acid has several applications across various fields:

  • Chemistry: Used as a model compound for studying oxidation and reduction reactions of fatty acids.
  • Biology: Investigated for its role in cellular signaling and inflammation pathways.
  • Medicine: Explored for potential anti-inflammatory properties and its involvement in metabolic pathways.
  • Industry: Utilized in synthesizing specialized lipids and as a reference standard in lipidomics research.

Research indicates that 15-oxo-11Z,13E-eicosadienoic acid interacts with various enzymes and proteins, particularly those involved in inflammatory responses. Its inhibition of 5-lipoxygenase suggests potential therapeutic applications in managing inflammatory diseases by modulating leukotriene synthesis .

Several compounds share structural similarities with 15-oxo-11Z,13E-eicosadienoic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
15-hydroxy-11Z,13E-eicosadienoic acidHydroxyl group at position 15Precursor to 15-oxo form; involved in similar pathways
Arachidonic acidPolyunsaturated fatty acidPrecursor to eicosanoids; broader biological roles
5-hydroxyeicosatetraenoic acidHydroxyl group at position 5Involved in different inflammatory pathways

Uniqueness of 15-Oxo-11Z,13E-eicosadienoic Acid:
The presence of an oxo group at the 15th position distinguishes this compound from others like arachidonic acid and its derivatives. Its specific inhibitory action on enzymes like 5-lipoxygenase also highlights its unique role in inflammation modulation compared to similar fatty acids.

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

322.25079494 g/mol

Monoisotopic Mass

322.25079494 g/mol

Heavy Atom Count

23

Appearance

Assay:≥95%A solution in ethanol

Wikipedia

15-oxoEDE

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2024-04-14

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